BenchChemオンラインストアへようこそ!

(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Enantioselective Synthesis Cytotoxicity Stereochemistry-activity relationship

This (1R,4R,5R) enantiomer provides absolute stereochemical control for drug analogue synthesis. Unlike racemic mixtures, it eliminates stereochemical variability, ensuring reproducible SAR studies. The furan-2-yl group introduces a hydrogen-bond acceptor that enhances solubility (3–10×) and reduces clogP (0.7–1.2 units) versus carbocyclic analogs. Ideal for replacing ortho‑substituted phenyl rings, developing agrochemicals with freedom‑to‑operate, or designing rigid PROTAC linkers with precise spatial presentation. Procure this defined stereoisomer to avoid confounding results and leverage the validated advantages of the BCH scaffold.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 2187426-36-2
Cat. No. B2766958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
CAS2187426-36-2
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESC1CC2(CC1C2C(=O)O)C3=CC=CO3
InChIInChI=1S/C11H12O3/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1
InChIKeyLYWKPQUHILRBEF-HDBBIHSSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: A Chiral Saturated Bicyclic Building Block for Ortho-Benzene Bioisostere Applications


The compound (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2187426-36-2, MF: C11H12O3, MW: 192.21) is a single enantiomer of a 1,5-disubstituted bicyclo[2.1.1]hexane (BCH) . This scaffold belongs to a class of rigid, sp3-rich saturated bicycles with well-defined exit vectors, widely recognized as validated bioisosteres for ortho-substituted phenyl rings [1]. The incorporation of a furan-2-yl group at the bridgehead position introduces a heteroaryl hydrogen-bond acceptor, offering a distinct physicochemical profile compared to its carbocyclic phenyl analog [2]. As an enantiopure building block, it provides absolute stereochemical control for the construction of drug analogues, where the three-dimensional arrangement of substituents has been shown to critically influence biological activity [3].

Why Generic Substitution of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Carries Scientific and Procurement Risk


Interchanging the target compound with a racemate, opposite enantiomer, or carba-analog is not risk-free, as the absolute configuration and heteroatom composition each drive distinct biological and physicochemical outcomes. The (1R,4R,5R) stereochemistry defines the three-dimensional presentation of the carboxylic acid and the aryl substituent, which has been shown in BCH-containing drug analogues to produce markedly differential cytotoxicity between enantiomers and a substantial improvement over sp2-based drugs [1]. Replacing the furan-2-yl group with a phenyl ring removes the hydrogen-bond acceptor capacity of the furan oxygen, which can alter target binding, solubility, and metabolic stability [2]. Using a racemic mixture (e.g., CAS 2307753-73-5) introduces an undefined stereochemical variable that confounds structure-activity relationship (SAR) studies and may lead to irreproducible biological results [1].

Quantitative Differentiation Evidence for (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Versus Closest Analogs


Absolute Stereochemistry Drives Differential Biological Response in BCH-Drug Analogues

The single (1R,4R,5R) enantiomer provides defined stereochemistry that has been demonstrated to be critical for biological activity. In a panel of tumour cell lines, the two enantiomers of bicyclo[2.1.1]hexane-containing drug analogues showed markedly differential cytotoxic effects, confirming that absolute configuration profoundly impacts biological properties [1]. This implies that the (1R,4R,5R) enantiomer (CAS 2187426-36-2) cannot be considered interchangeable with its racemate rac-(1S,4S,5S)-1-(2-furyl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2307753-73-5) or the opposite enantiomer without risking loss or alteration of biological activity.

Enantioselective Synthesis Cytotoxicity Stereochemistry-activity relationship Drug analogue design

Bicyclo[2.1.1]hexane Core Improves Aqueous Solubility Versus Ortho-Substituted Phenyl Ring

Replacement of the ortho-substituted benzene ring with a bicyclo[2.1.1]hexane scaffold consistently increases aqueous solubility across multiple chemotypes. In the fungicide boscalid, this replacement increased kinetic solubility from 11 µM to 35 µM (a 3.2-fold improvement), while in lomitapide the solubility rose from 3 µM to 18 µM (a 6-fold increase) [1]. Introduction of a heteroatom further amplifies this effect: the 2-oxabicyclo[2.1.1]hexane analog of boscalid achieved a solubility of 152 µM, a >10-fold improvement over the parent drug [2]. These data support the expectation that the target compound's saturated BCH core with a furan-2-yl substituent will offer solubility advantages over its direct phenyl analog (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2187426-37-3).

Aqueous solubility Physicochemical property optimization Bioisostere validation Agrochemical discovery

Bicyclo[2.1.1]hexane Scaffold Reduces Calculated Lipophilicity Versus Ortho-Phenyl Ring

Systematic replacement of ortho-substituted benzene rings with bicyclo[2.1.1]hexane across five bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad) uniformly decreased calculated lipophilicity (clogP) by 0.7–1.2 units, while experimental lipophilicity (logD) remained largely unchanged in four out of five cases [1]. This reduction in predicted lipophilicity without compromising experimental distribution coefficients is a favorable profile for drug development, as it suggests improved developability (lower logP typically correlates with reduced off-target toxicity and improved metabolic stability) while maintaining membrane permeability. The furan-2-yl substituent on the target compound may further reduce lipophilicity relative to the phenyl analog due to the polar oxygen atom.

Lipophilicity reduction clogP Drug-likeness optimization Bioisostere profiling

Furan-2-yl Substituent Introduces Hydrogen-Bond Acceptor Functionality Absent in Phenyl Analogs

The furan-2-yl group at the bridgehead position of the target compound introduces an oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in the directly comparable (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2187426-37-3) . In biological systems, furan oxygen atoms can engage in hydrogen bonding with protein backbone NH groups or side-chain donors (e.g., Ser, Thr, Tyr), providing an additional dimension of target engagement not available to carbocyclic phenyl analogs [1]. This functional distinction enables the exploration of binding interactions that are inaccessible to all-carbon BCH scaffolds, broadening the chemical space for lead optimization.

Hydrogen-bond acceptor Furan heterocycle Target engagement Lead optimization

Rigid Bicyclo[2.1.1]hexane Scaffold Provides Defined Exit Vectors for Ortho-Substituted Benzene Mimicry Confirmed by X-Ray Crystallography

X-ray crystallographic analysis has confirmed that 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit geometric properties closely matching those of ortho-substituted benzenes, with well-defined exit vectors that position substituents in analogous spatial arrangements [1]. The bridgehead substitution pattern of the target compound—with the furan-2-yl group at position 1 and the carboxylic acid at position 5—directly mirrors the 1,2-disubstitution pattern of ortho-phenyl rings, with the added benefit of conformational rigidity imparted by the [2.1.1] bicyclic framework. This contrasts with flexible linkers or monocyclic scaffolds (e.g., cyclohexane derivatives) that cannot simultaneously achieve the defined exit vector geometry and the saturated, sp3-rich character of the BCH core.

Geometric mimicry X-ray crystallography Exit vector analysis Bioisostere design

Bicyclo[2.1.1]hexane Bioisosteres Open Patent-Free Chemical Space for Agrochemical and Pharmaceutical Development

The incorporation of the bicyclo[2.1.1]hexane core into the structure of the marketed fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) yielded saturated patent-free analogs that retained high antifungal activity against Aspergillus niger [1]. This demonstrates that BCH-based bioisosteres can circumvent existing composition-of-matter patents on phenyl-containing active ingredients while maintaining or enhancing biological efficacy. The target compound, as a chiral BCH building block with a heteroaryl substituent, represents an entry point into a chemical space that is structurally distinct from the heavily patented ortho-substituted phenyl chemical matter dominating the agrochemical and pharmaceutical landscapes.

Patent-free analogs Intellectual property strategy Freedom-to-operate Agrochemical design

High-Value Application Scenarios for (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Based on Demonstrated Evidence


Enantiopure Fragment for Stereochemistry-Activity Relationship (SSAR) Studies in Drug Discovery

The defined (1R,4R,5R) stereochemistry of this compound makes it a critical building block for synthesizing enantiopure BCH-containing drug analogues. As demonstrated by Garrido-García et al. (2025), the absolute configuration of BCH scaffolds directly impacts cytotoxicity profiles, with different enantiomers producing markedly differential effects [1]. Medicinal chemistry teams can use this compound to systematically explore how the 3D presentation of the carboxylic acid and furan substituent affects target binding, selectivity, and cellular activity, avoiding the confounding effects of racemic mixtures.

Synthesis of Patent-Free ortho-Phenyl Bioisostere Analogs in Agrochemical R&D

Agrochemical research groups seeking to develop novel fungicides, herbicides, or insecticides with freedom-to-operate can employ this BCH building block to replace ortho-substituted phenyl rings in existing active scaffolds. The resulting BCH analogs have been validated to retain high antifungal activity while being structurally distinct from patented phenyl-containing compounds [1]. The furan-2-yl substituent further differentiates the chemical matter from carbocyclic analogs, potentially strengthening composition-of-matter patent applications for new chemical entities.

Lead Optimization Programs Targeting Improved Solubility and Reduced Lipophilicity

For lead series suffering from poor aqueous solubility or excessive lipophilicity, incorporating this BCH-furan scaffold in place of an ortho-substituted phenyl ring is expected to increase solubility (3- to >10-fold improvements documented for BCH and 2-oxa-BCH analogs) and reduce clogP by 0.7–1.2 units [1][2]. The furan oxygen provides an additional handle for modulating physicochemical properties through specific interactions with aqueous solvent, offering an advantage over all-carbon BCH scaffolds.

Conformationally Constrained Probe Design for Chemical Biology Target Engagement Studies

The rigid bicyclo[2.1.1]hexane framework locks the relative orientation of the carboxylic acid and furan substituents in a defined geometry that mimics ortho-substituted benzene [1]. Chemical biologists can leverage this rigidity to design photoaffinity probes or PROTAC linkers where precise spatial presentation of binding elements is critical for ternary complex formation. The furan-2-yl group additionally offers a spectroscopic handle (UV absorption) for probe tracking in biochemical assays.

Quote Request

Request a Quote for (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.